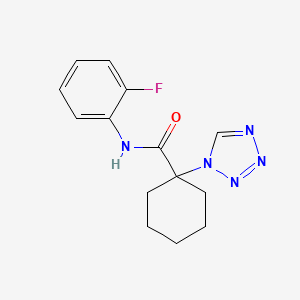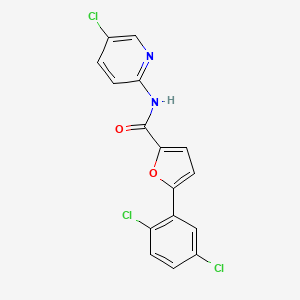![molecular formula C21H13ClFNO2 B6047064 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that belongs to the class of indene-1,3-dione derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and suppress the activity of certain transcription factors. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate insulin signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione in lab experiments is its high potency and selectivity. It has been shown to exhibit significant biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the appropriate dosages and experimental conditions to minimize any adverse effects.
Orientations Futures
There are several future directions for the study of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is the development of new synthetic analogs of this compound with improved potency, selectivity, and safety profiles. These analogs could be used as valuable tools for studying various biological processes and for developing new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione involves the reaction of 3-chloro-4-fluoroaniline with 2-phenyl-1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO2/c22-17-12-14(10-11-18(17)23)24-21(13-6-2-1-3-7-13)19(25)15-8-4-5-9-16(15)20(21)26/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNQFDFSPPWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)